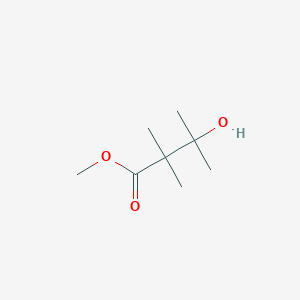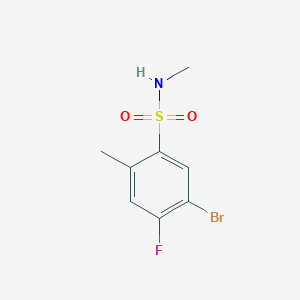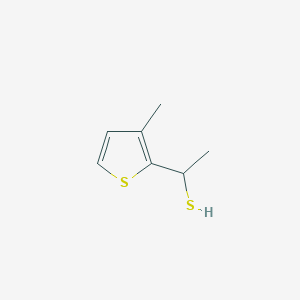
3-Ethoxy-2,2-dimethylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2,2-dimethylbutanal is an organic compound with the molecular formula C8H16O2. It is an aldehyde characterized by the presence of an ethoxy group and two methyl groups attached to the butanal backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,2-dimethylbutanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form the sulfate ester, which is then hydrolyzed to produce 3,3-dimethylbutanol. This intermediate is subsequently dehydrogenated over a copper catalyst to yield 3,3-dimethylbutanal .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and dehydrogenation processes. The use of reactive distillation and optimized reaction parameters, such as temperature and pressure, ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2,2-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed to substitute the ethoxy group, depending on the desired product.
Major Products Formed:
Oxidation: 3-Ethoxy-2,2-dimethylbutanoic acid.
Reduction: 3-Ethoxy-2,2-dimethylbutanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2,2-dimethylbutanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving aldehyde reactivity and metabolism.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,2-dimethylbutanal involves its reactivity as an aldehyde. The carbonyl group is highly reactive and can undergo nucleophilic addition reactions. The ethoxy group and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
3-Ethoxy-2-cyclopentenone: Another ethoxy-substituted compound with different reactivity due to the cyclopentenone ring.
2,2-Dimethylbutanal: Lacks the ethoxy group, resulting in different chemical properties and applications.
Uniqueness: 3-Ethoxy-2,2-dimethylbutanal is unique due to the presence of both the ethoxy group and the two methyl groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry and industrial applications.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-ethoxy-2,2-dimethylbutanal |
InChI |
InChI=1S/C8H16O2/c1-5-10-7(2)8(3,4)6-9/h6-7H,5H2,1-4H3 |
InChI Key |
DPELPJKUHZBNAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


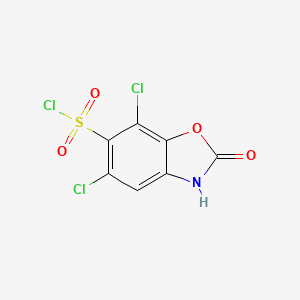
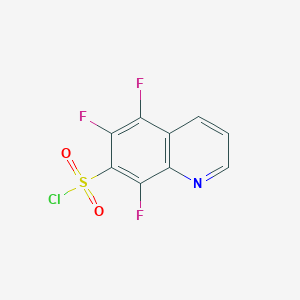
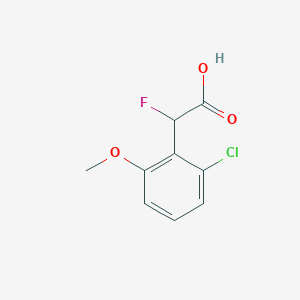
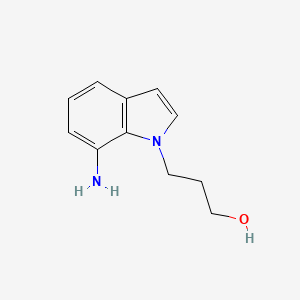
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
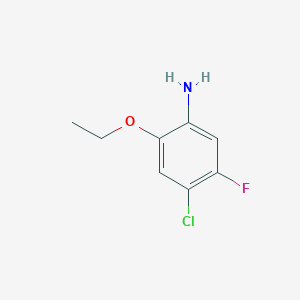
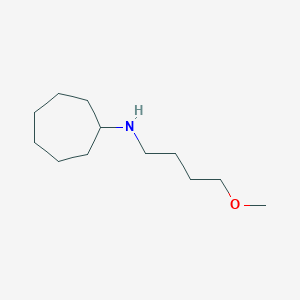
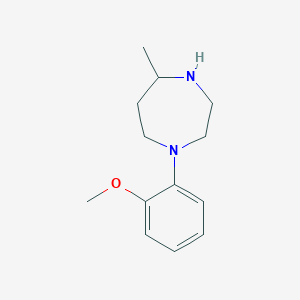
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)


